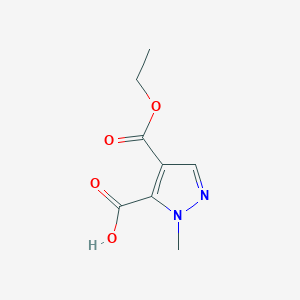

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid

Description

Propriétés

IUPAC Name |

4-ethoxycarbonyl-2-methylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-3-14-8(13)5-4-9-10(2)6(5)7(11)12/h4H,3H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INIPCPYOESSJQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30649466 | |

| Record name | 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81303-65-3 | |

| Record name | 4-Ethyl 1-methyl-1H-pyrazole-4,5-dicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81303-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30649466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form 3-methyl-1H-pyrazole-5-carboxylic acid. This intermediate is then esterified using ethyl chloroformate to yield the final product. The reaction conditions generally include refluxing the reactants in an appropriate solvent such as ethanol or methanol, followed by purification through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction parameters such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different oxidation states.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole-5-carboxylic acid derivatives, while reduction can produce pyrazole-5-methanol derivatives.

Applications De Recherche Scientifique

While specific applications of "4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid" are not detailed in the provided search results, the information does highlight the broader uses of pyrazole carboxylic acid derivatives in various scientific fields.

Pyrazole Carboxylic Acid and Derivatives

Pyrazole carboxylic acid derivatives are important heterocyclic compounds with diverse applications, particularly in medicinal chemistry . These compounds exhibit a range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties .

Synthesis and Use as Intermediates

Pyrazole carboxylic acid derivatives serve as building blocks for synthesizing biologically active compounds . For example, 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid is used as an intermediate in the production of fungicides . These fungicides inhibit succinate dehydrogenase, an enzyme in the mitochondrial respiration chain . Several commercial fungicides, including isopyrazam, sedaxane, bixafen, fluxapyroxad, benzovindiflupyr, pydiflumetofen and inpyrfluxam, contain this pyrazole moiety .

Antifungal Activity

Certain pyrazole carboxylic acid amides exhibit significant antifungal activity . For instance, one such compound demonstrated higher activity against several phytopathogenic fungi compared to boscalid, a commercial fungicide . Quantitative structure-activity relationship (QSAR) models have been developed to understand the structural features that contribute to their antifungal activity .

Other Pyrazole Derivatives

Other pyrazole derivatives also have various applications. 1-Methyl-5-hydroxypyrazole is a known compound that is useful as an intermediate for active ingredient compounds in agricultural chemicals, especially herbicides .

Mécanisme D'action

The mechanism of action of 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethoxycarbonyl and carboxylic acid groups can participate in hydrogen bonding, electrostatic interactions, and hydrophobic effects, contributing to the compound’s overall activity.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

To contextualize its uniqueness, 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid is compared below with analogs differing in substituents, ring systems, or functional groups.

Table 1: Key Structural and Functional Comparisons

Substituent Effects on Reactivity and Bioactivity

Ethoxycarbonyl vs. Halogen Substituents

- The ethoxycarbonyl group in the target compound provides moderate electron-withdrawing effects and hydrolytic stability compared to halogenated analogs like ethyl 5-chloro-1-methyl-1H-pyrazole-4-carboxylate .

Carboxylic Acid vs. Ester Derivatives

- The carboxylic acid group enables salt formation and hydrogen bonding, critical for receptor interactions in drug design. In contrast, ester derivatives (e.g., ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate) are more lipophilic and often serve as prodrugs .

Positional Isomerism

- Shifting substituents alters biological activity. For example, 1-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxylic acid (carboxylic acid at position 3) exhibits different hydrogen-bonding patterns compared to the target compound (carboxylic acid at position 5) .

Ring System Variations

Pyrazole vs. Imidazole

- Imidazole derivatives (e.g., 4-(ethoxycarbonyl)-1H-imidazole-5-carboxylic acid) contain two adjacent nitrogen atoms, increasing basicity and metal-chelating capacity. Pyrazoles, with non-adjacent nitrogens, are less basic but more thermally stable .

Structure-Activity Relationship (SAR) Insights

- Electronic Effects : Electron-withdrawing groups (e.g., ethoxycarbonyl, nitro) enhance electrophilicity, influencing binding to enzymatic targets .

- Steric Factors : Bulky substituents (e.g., 4-chlorophenyl) reduce conformational flexibility but improve selectivity .

- Solubility : Ethoxycarbonyl and carboxylic acid groups improve aqueous solubility compared to purely alkyl or aryl-substituted pyrazoles .

Activité Biologique

4-(Ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid (CAS No. 81303-65-3) is a compound of interest due to its potential biological activities, particularly in the field of antifungal agents. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), molecular docking studies, and in vitro assays.

- Molecular Formula : C8H10N2O4

- Molecular Weight : 198.18 g/mol

- MDL Number : MFCD09473474

Antifungal Activity

Recent studies have highlighted the antifungal properties of this compound against several phytopathogenic fungi.

In Vitro Studies

A notable study evaluated the compound's antifungal activity against various fungi, comparing it with established fungicides like boscalid. The results indicated that the compound exhibited significant antifungal activity with lower EC50 values against several fungal strains, as shown in Table 1.

| Fungal Strain | EC50 (μg/mL) | Comparison (Boscalid EC50) |

|---|---|---|

| Colletotrichum orbiculare | 5.50 | 83.61 |

| Rhizoctonia solani | 14.40 | 91.74 |

| Phytophthora infestans | 75.54 | 36.36 |

| Fusarium moniliforme Sheld | 79.42 | 85.64 |

| Botryosphaeria berengeriana | 28.29 | 31.08 |

The compound demonstrated a broader spectrum of antifungal activity compared to boscalid, making it a promising candidate for further development in agricultural applications .

Structure-Activity Relationship (SAR)

The SAR analysis indicated that modifications in the chemical structure significantly impacted biological activity. For example, compounds with an indazole group showed higher antifungal activity than those with imidazole or triazole rings. The presence of specific functional groups was crucial for enhancing interaction with fungal enzymes .

Molecular Docking Studies

Molecular docking studies provided insight into the binding interactions between the compound and target enzymes involved in fungal metabolism. The carbonyl oxygen atom of the compound was found to form hydrogen bonds with key residues in the enzyme's active site, supporting its mechanism of action as an inhibitor .

Case Studies

In a comparative study of several pyrazole derivatives, it was observed that derivatives similar to this compound exhibited varying degrees of inhibitory activity against dihydroorotate dehydrogenase (PfDHODH), a target for antifungal drug development. The most active compounds were those that maintained structural integrity while allowing for optimal interaction within the enzyme's binding pocket .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 4-(ethoxycarbonyl)-1-methyl-1H-pyrazole-5-carboxylic acid, and how do reaction parameters influence yield?

- Key Methods :

- Cyclocondensation : Ethyl acetoacetate and phenylhydrazine undergo cyclocondensation with DMF-DMA to form the pyrazole core, followed by hydrolysis to yield carboxylic acid derivatives .

- Suzuki Coupling : Ethyl 4-bromo-1-methyl-pyrazole-5-carboxylate reacts with aryl boronic acids under Pd catalysis (e.g., Pd(PPh₃)₄) in degassed DMF/H₂O, achieving cross-coupling at the 4-position .

- Critical Parameters : Temperature (50–80°C), solvent polarity (DMF enhances reactivity), and catalyst loading (0.5–2 mol% Pd) are critical for minimizing side products. Prolonged reaction times (>12 hr) may reduce yields due to ester hydrolysis .

Q. Which spectroscopic and crystallographic techniques validate the structural integrity of this compound?

- Characterization Workflow :

- IR Spectroscopy : Confirms ester (C=O at ~1700 cm⁻¹) and carboxylic acid (broad O-H stretch ~2500–3000 cm⁻¹) functional groups .

- NMR : ¹H NMR distinguishes methyl (δ 1.3–1.5 ppm for ethoxy), pyrazole protons (δ 6.5–8.0 ppm), and carboxylic acid protons (δ 10–12 ppm, if present) .

- X-ray Diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., dimeric carboxylic acid motifs) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate the electronic and steric properties of this compound?

- Methodological Insights :

- DFT Calculations : Optimize molecular geometry using B3LYP/6-311G(d,p) basis sets to predict frontier molecular orbitals (HOMO-LUMO gaps) and electrostatic potential surfaces, revealing nucleophilic/electrophilic sites .

- Molecular Dynamics : Simulate solvation effects (e.g., in DMSO or water) to assess stability under physiological conditions .

Q. What mechanistic pathways explain the cyclocondensation and functionalization of the pyrazole core?

- Cyclocondensation Mechanism :

- Step 1 : Knoevenagel condensation between ethyl acetoacetate and DMF-DMA forms an enamine intermediate.

- Step 2 : Phenylhydrazine attacks the β-carbon, triggering cyclization to the pyrazole ring .

- Functionalization Challenges :

- Azide Introduction : NaN₃ substitution at the 4-chloromethyl position requires strict anhydrous conditions to avoid explosive byproducts .

- Amide Coupling : Carbodiimide-mediated activation (e.g., EDC/HOBt) of the carboxylic acid is prone to racemization; low temperatures (0–4°C) improve stereochemical fidelity .

Q. How are pharmacological activities (e.g., anti-inflammatory) evaluated for derivatives of this compound?

- Testing Strategies :

- In Vivo Models : Carrageenan-induced paw edema in rats assesses anti-inflammatory activity (dose range: 10–100 mg/kg) .

- Analgesic Assays : Hot-plate or acetic acid writhing tests measure pain threshold modulation .

- Data Interpretation : EC₅₀ values must be normalized to ulcerogenic indices (e.g., gastric lesion scores) to balance efficacy and toxicity .

Q. What are the limitations in regioselective functionalization of the pyrazole ring, and how are they addressed?

- Regioselectivity Issues :

- Electrophilic Substitution : Nitration or halogenation at the 4-position competes with 3-substitution; directing groups (e.g., ethoxycarbonyl) favor 5-carboxylic acid formation .

- Cross-Coupling : Suzuki-Miyaura reactions at the 4-bromo position achieve >80% yield but require Pd catalyst screening (e.g., Pd(OAc)₂ vs. PdCl₂) to suppress homocoupling .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.